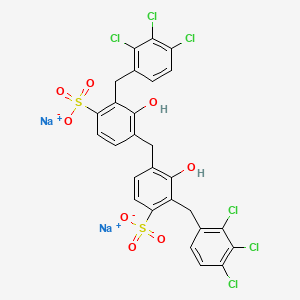![molecular formula C19H23NO5 B12679502 4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole CAS No. 71302-58-4](/img/structure/B12679502.png)
4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole is an organic compound characterized by its unique structure, which includes a tert-butyl group attached to a phenoxy moiety, linked to a nitroveratrole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of 4-tert-butylphenol with a suitable alkylating agent, followed by nitration to introduce the nitro group. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and catalysts is crucial to ensure the process is environmentally friendly and economically viable .
化学反応の分析
Types of Reactions
4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The phenoxy moiety can be oxidized to form quinones.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution reagents: Such as halogens or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the phenoxy moiety results in quinones .
科学的研究の応用
4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenoxy moiety can interact with biological membranes or proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
4-tert-Butylphenol: Shares the tert-butylphenoxy moiety but lacks the nitroveratrole core.
4-[[4-(Tert-butyl)phenoxy]methyl]benzoic acid: Similar structure but with a carboxylic acid group instead of a nitro group.
Uniqueness
4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
71302-58-4 |
|---|---|
分子式 |
C19H23NO5 |
分子量 |
345.4 g/mol |
IUPAC名 |
1-[(4-tert-butylphenoxy)methyl]-4,5-dimethoxy-2-nitrobenzene |
InChI |
InChI=1S/C19H23NO5/c1-19(2,3)14-6-8-15(9-7-14)25-12-13-10-17(23-4)18(24-5)11-16(13)20(21)22/h6-11H,12H2,1-5H3 |
InChIキー |
MJXVEVVESMBQBK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


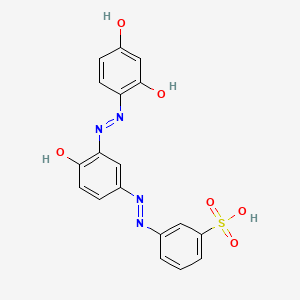
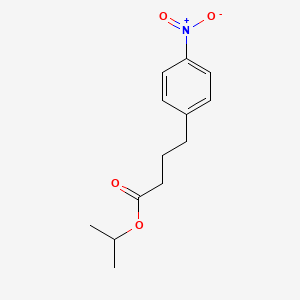
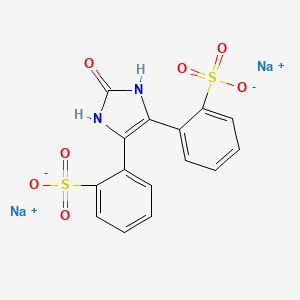
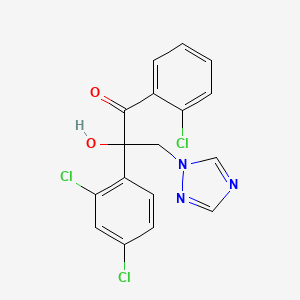
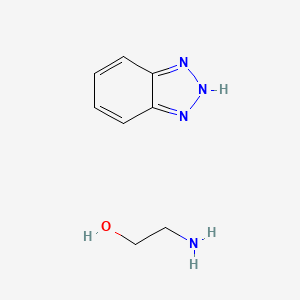
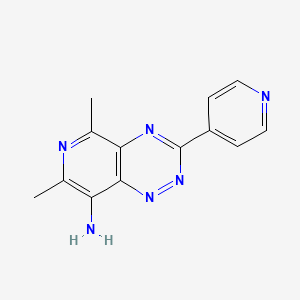
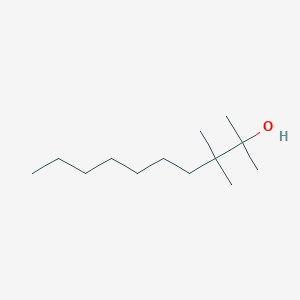
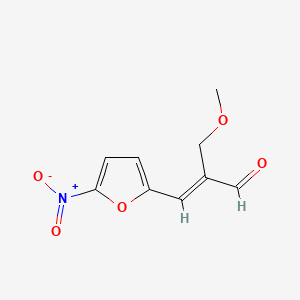
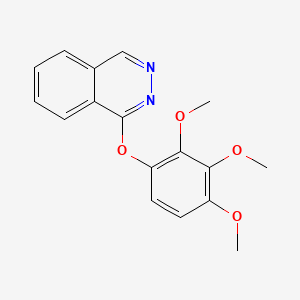
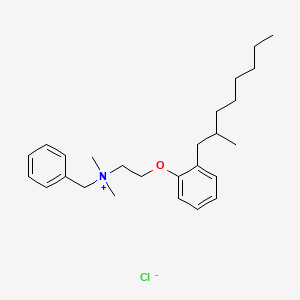
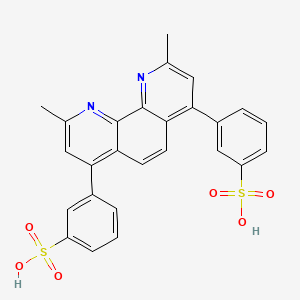
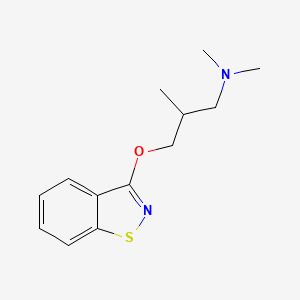
![Methyl [1-adamantyloxy(methoxy)phosphoryl]formate](/img/structure/B12679489.png)
